N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide is a complex organic compound featuring a furan ring, a pyridazinone moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available furan-2-carboxylic acid and 3,6-dichloropyridazine.
Step 1: Furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Step 2: The acid chloride reacts with 3,6-dichloropyridazine in the presence of a base like triethylamine to form 3-(furan-2-yl)-6-chloropyridazine.
Step 3: The chloropyridazine undergoes nucleophilic substitution with ethylenediamine to yield N-(2-(3-(furan-2-yl)-6-aminopyridazin-1(6H)-yl)ethyl)amine.
Step 4: The final step involves the sulfonation of the amine with propane-1-sulfonyl chloride in the presence of a base to produce N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide.
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Automation and real-time monitoring would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The pyridazinone moiety can be reduced to a dihydropyridazine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the sulfonamide group.
Protein Binding: May interact with proteins, affecting their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer research.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and inhibit their activity. The furan and pyridazinone moieties may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzene-1-sulfonamide
- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methane-1-sulfonamide
Uniqueness
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and pyridazinone moiety, along with the sulfonamide group, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-2-10-21(18,19)14-7-8-16-13(17)6-5-11(15-16)12-4-3-9-20-12/h3-6,9,14H,2,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBGFMWOYXELBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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